N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a nitro-substituted pyrazole ring attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chloro-4-methoxyaniline with benzoyl chloride under basic conditions.
Introduction of the Pyrazole Ring: The next step involves the introduction of the pyrazole ring. This can be achieved by reacting the benzamide intermediate with 4-nitro-1H-pyrazole in the presence of a suitable base.
Final Coupling: The final step involves the coupling of the pyrazole-substituted benzamide with a suitable methylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group on the pyrazole ring can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-cyano-1-phenyl-1H-pyrazol-1-yl)methylbenzamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with a nitro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN4O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15ClN4O4/c1-27-17-7-6-13(8-16(17)19)21-18(24)15-5-3-2-4-12(15)10-22-11-14(9-20-22)23(25)26/h2-9,11H,10H2,1H3,(H,21,24) |
InChI Key |
MKMYQQPADUPEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.